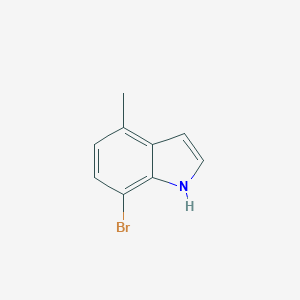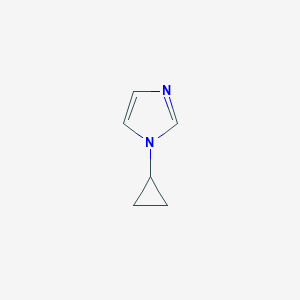
7-Chloroquinolin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloroquinolin-4-amine hydrochloride is an important chemical compound widely used in scientific research. It is a chloroquine derivative that has been found to exhibit a range of biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
科学的研究の応用
7-Chloroquinolin-4-amine hydrochloride has been extensively studied for its various biological activities. It has been found to exhibit potent antimalarial activity by inhibiting the heme detoxification pathway of the malaria parasite. It also has antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. These properties make it a promising candidate for the development of new drugs for malaria, cancer, and inflammatory diseases.
作用機序
The mechanism of action of 7-Chloroquinolin-4-amine hydrochloride is complex and involves multiple pathways. In malaria parasites, it inhibits the detoxification of heme, leading to the accumulation of toxic heme and subsequent death of the parasite. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits the NF-κB pathway, leading to the suppression of inflammatory cytokines.
Biochemical and Physiological Effects:
7-Chloroquinolin-4-amine hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. It also has antimalarial effects by inhibiting the heme detoxification pathway of the malaria parasite. Additionally, it has been found to inhibit the activity of certain enzymes, such as cathepsin B and lysosomal acid lipase.
実験室実験の利点と制限
One of the advantages of using 7-Chloroquinolin-4-amine hydrochloride in lab experiments is its potency and specificity. It has been found to exhibit potent biological activities, making it a useful tool for studying various biological processes. Additionally, its chemical structure allows for easy modification, leading to the development of new derivatives with improved properties. However, one limitation of using 7-Chloroquinolin-4-amine hydrochloride is its potential toxicity. It has been found to have toxic effects on certain cell types and can cause adverse effects in vivo.
将来の方向性
There are several future directions for the research and development of 7-Chloroquinolin-4-amine hydrochloride. One area of interest is the development of new derivatives with improved properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanisms of action of 7-Chloroquinolin-4-amine hydrochloride and its derivatives. This will lead to a better understanding of their biological activities and potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 7-Chloroquinolin-4-amine hydrochloride and its derivatives in animal models.
合成法
The synthesis of 7-Chloroquinolin-4-amine hydrochloride involves the reaction of 7-chloroquinoline with ammonia and hydrogen gas in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized and improved over the years, leading to high yields and purity of the final product.
特性
CAS番号 |
114306-27-3 |
|---|---|
製品名 |
7-Chloroquinolin-4-amine hydrochloride |
分子式 |
C9H8Cl2N2 |
分子量 |
215.08 g/mol |
IUPAC名 |
7-chloroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H |
InChIキー |
ZETPWLYXMPZNLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N.Cl |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




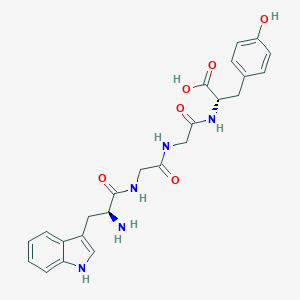
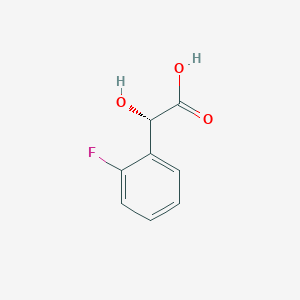



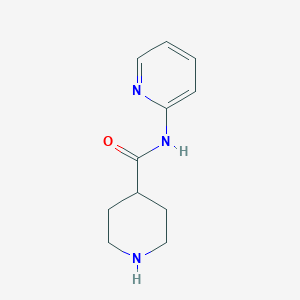

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)
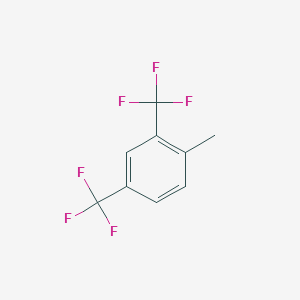

![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)
